molecular formula C8H14 B096577 3-Octyne CAS No. 15232-76-5

3-Octyne

Cat. No. B096577
CAS RN: 15232-76-5
M. Wt: 110.2 g/mol
InChI Key: UDEISTCPVNLKRJ-UHFFFAOYSA-N
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Description

3-Octyne is an alkene with the molecular formula C8H14 . It is a series of compounds that contain a triple bond between two of the carbon atoms . The “yne” in octyne signifies that there is a triple bond within the molecule, between two carbon atoms .


Synthesis Analysis

The synthesis of 3-Octyne can be achieved by adding a bromoalkane into a mixture of sodium amide and an alkyne . A study also showed that 3-Octyne can be used in various industrial synthesis processes, where it acts as a starting material for producing more complex compounds .


Molecular Structure Analysis

The structure of 3-Octyne, like other alkenes, is based on chains of carbon atoms. In 3-Octyne, there are eight carbon atoms in the chain . The 3-Octyne molecule contains a total of 21 bonds. There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 triple bond .


Chemical Reactions Analysis

The primary chemical characteristic of 3-Octyne, and indeed all alkenes, is their reactivity. The triple bond makes 3-Octyne more reactive than similar compounds with single or double bonds. This characteristic is exploited in many chemical reactions, such as hydrogenation and halogenation .


Physical And Chemical Properties Analysis

3-Octyne, like many other alkenes, is typically a colorless liquid at room temperature. The presence of the triple bond significantly impacts the physical properties of the compound, including its boiling point and density .

Scientific Research Applications

Industrial Synthesis

3-Octyne can be used in various industrial synthesis processes, where it acts as a starting material for producing more complex compounds . Its unique structure and reactivity make it a valuable component in the creation of a variety of substances.

Pharmaceuticals

3-Octyne can also be used in the synthesis of certain pharmaceutical compounds . The unique structural properties of 3-Octyne, particularly the presence of the triple bond, can be utilized in the creation of various pharmaceutical products.

Polymer Production

The reactivity of 3-Octyne, especially its ability to undergo addition reactions, makes it valuable in polymer production . Polymers are large molecules made up of repeating subunits, and 3-Octyne can serve as one of these subunits.

Hydrogenation Reactions

When 3-Octyne reacts with hydrogen in the presence of a catalyst, it undergoes an addition reaction to form octane . This process, known as hydrogenation, is a common reaction in organic chemistry and has wide-ranging applications.

Halogenation Reactions

3-Octyne can also react with halogens such as chlorine or bromine . This addition of a halogen atom to the triple bond results in a dihalogenated product. These halogenated compounds have various uses in industries such as pharmaceuticals and agrochemicals.

Thermophysical Property Research

3-Octyne is used in thermophysical property research . The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like 3-Octyne . These data are used in a variety of scientific and industrial applications.

Preparation of Monohalogen Substituted Alkenes

3-Octyne is used as a precursor for the preparation of monohalogen substituted alkenes . When treated with hydrogen halides, 3-Octyne can be converted into these compounds, which have various applications in chemical synthesis.

Preparation of Dihalogen Substituted Alkanes

Similarly, 3-Octyne can also be used for the preparation of dihalogen substituted alkanes . These compounds are important in a variety of fields, including pharmaceuticals and materials science.

Safety And Hazards

Like many other hydrocarbons, 3-Octyne is a flammable substance. It should be handled with care to prevent fires or explosions. It may also pose health risks if it comes into contact with the skin or if its vapors are inhaled .

properties

IUPAC Name

oct-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEISTCPVNLKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871238
Record name 3-Octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Octyne

CAS RN

15232-76-5
Record name 3-Octyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15232-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oct-3-yne
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oct-3-yne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 3-Octyne?

A1: 3-Octyne is characterized by the following:

    Q2: Has research explored the use of 3-Octyne in catalytic reactions?

    A2: While the provided research snippets don't directly address the catalytic properties of 3-Octyne, it's important to note that alkynes, in general, can be involved in various catalytic reactions. Research in organometallic chemistry often explores the use of alkynes as substrates or ligands in transition metal-catalyzed reactions. Further investigation is needed to determine specific catalytic applications of 3-Octyne.

    Q3: What analytical techniques are commonly employed to study 3-Octyne?

    A: Analytical methods are crucial for characterizing and quantifying 3-Octyne. While the excerpts don't delve into specific analytical techniques for 3-Octyne, gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to analyze alkynes, including compounds present in complex mixtures like bio-oil. [, ]

    Q4: Have there been any studies on the environmental impact of 3-Octyne?

    A4: The provided research snippets don't offer information on the environmental impact or degradation of 3-Octyne. Given the increasing focus on sustainability, investigating the ecotoxicological effects and exploring strategies to mitigate any negative impacts associated with 3-Octyne is essential for responsible development and application.

    Q5: How has research on 3-Octyne and related compounds evolved historically?

    A: The study of acetylenic compounds, including 3-Octyne, has a rich history in organic chemistry. Early research, like the investigation of Raman spectra in the 1940s, focused on understanding the fundamental properties of these molecules. [] As the field progressed, research explored the synthesis, reactivity, and potential applications of acetylenic compounds. Today, researchers continue to investigate these compounds in various contexts, including material science, catalysis, and medicinal chemistry.

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